molecular formula C8H9ClOS B8620742 2-Chloro-4-(methylthio)benzyl alcohol

2-Chloro-4-(methylthio)benzyl alcohol

Cat. No. B8620742
M. Wt: 188.67 g/mol
InChI Key: PUYLWUNGJJKSBH-UHFFFAOYSA-N
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Patent
US06911469B2

Procedure details

Methyl 2-chloro-4-(methylthio)benzoate (806 mg) was dropwise added to a suspension of lithium aluminum hydride (139 mg) in tetrahydrofuran (8 ml) under ice-cooling, and the mixture was stirred for 1 hr. The reaction mixture was diluted with ether and 1N hydrochloric acid (10 ml) was dropwise added. The resulting product was extracted three times with ether. The organic layers were combined, washed successively with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the objective compound (725 mg) as a colorless oil.
Quantity
806 mg
Type
reactant
Reaction Step One
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([S:12][CH3:13])[CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1.CCOCC.Cl>[Cl:1][C:2]1[CH:11]=[C:10]([S:12][CH3:13])[CH:9]=[CH:8][C:3]=1[CH2:4][OH:5] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
806 mg
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)SC
Name
Quantity
139 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was dropwise added
EXTRACTION
Type
EXTRACTION
Details
The resulting product was extracted three times with ether
WASH
Type
WASH
Details
washed successively with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(CO)C=CC(=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 725 mg
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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